

Lysozyme C: Applications in Pharmaceutical and Medical Research

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Compound of Interest

Compound Name: Lysozyme C

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysozyme C, also known as muramidase, is a naturally occurring enzyme and a key component of the innate immune system.[1] It is found in various bodily secretions such as tears, saliva, and mucus.[1] The primary and most well-known function of **Lysozyme C** is its ability to hydrolyze the β -(1,4)-glycosidic bonds in the peptidoglycan layer of bacterial cell walls, leading to bacterial lysis, particularly in Gram-positive bacteria.[2] Beyond its direct antimicrobial properties, **Lysozyme C** exhibits a range of other biological activities, including antiviral, anti-inflammatory, and immunomodulatory effects, making it a molecule of significant interest in pharmaceutical and medical research.[3][4] These application notes provide a comprehensive overview of the multifaceted roles of **Lysozyme C**, with detailed experimental protocols and supporting data for its use in therapeutic development, drug delivery, and as a potential biomarker.

Therapeutic Applications of Lysozyme C

Lysozyme C's diverse biological activities have led to its investigation for a variety of therapeutic applications, ranging from infectious diseases to cancer.

Antimicrobial and Antiviral Activity

The enzymatic degradation of peptidoglycan is the principal mechanism behind **Lysozyme C**'s potent activity against Gram-positive bacteria.[2] However, it also possesses non-enzymatic bactericidal properties, attributed to its cationic nature, which can disrupt bacterial membranes.[5] While its efficacy against Gram-negative bacteria is limited by their protective outer membrane, modifications of lysozyme or its use in combination with other agents can enhance its activity against these pathogens.[3][5] **Lysozyme C** has also demonstrated antiviral activity against a range of viruses.[6]

Table 1: Minimum Inhibitory Concentration (MIC) of Hen Egg-White Lysozyme (HEWL) Against Various Bacteria

Bacterium	Lysozyme Type	MIC (mg/mL)	Reference
Staphylococcus aureus ATCC 25923	Isolate from local chicken	6	[7] [8]
Staphylococcus aureus ATCC 25923	Heat-modified (75°C)	3	[7] [8]
Bacillus cereus ATCC 10876	Isolate from local chicken	6	[7] [8]
Bacillus cereus ATCC 10876	Heat-modified (90°C)	3	[7] [8]
Escherichia coli ATCC 25922	Isolate from local chicken	>6	[7] [8]
Escherichia coli ATCC 25922	Heat-modified (90°C)	6	[7] [8]
Salmonella Typhimurium ATCC 14028	Isolate from local chicken	>6	[7] [8]
Salmonella Typhimurium ATCC 14028	Heat-modified (90°C)	6	[7] [8]
Escherichia coli	Natural HEWL	1.50	[3] [9]
Escherichia coli	Caffeic acid modified HEWL	0.50	[3] [9]
Pseudomonas aeruginosa	Natural HEWL	1.50	[3] [9]
Pseudomonas aeruginosa	p-coumaric acid modified HEWL	0.75	[3] [9]
Staphylococcus aureus	Natural HEWL	0.75	[3] [9]
Bacillus subtilis	Natural HEWL	0.75	[3] [9]

Lysozyme C can also act synergistically with conventional antibiotics, potentially enhancing their efficacy and combating antibiotic resistance.[\[10\]](#)[\[11\]](#)

Anti-inflammatory and Immunomodulatory Effects

Lysozyme C can modulate the immune response through various mechanisms. It can influence the production of pro-inflammatory and anti-inflammatory cytokines. For instance, it has been shown to suppress the production of TNF- α and IL-6.[\[4\]](#)[\[12\]](#) This anti-inflammatory activity is partly mediated through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[\[4\]](#) Furthermore, the breakdown products of bacterial peptidoglycan by **lysozyme** can be recognized by pattern recognition receptors, such as Nod2, leading to the activation of the NF- κ B signaling pathway and subsequent immune responses.[\[13\]](#)

Table 2: Quantitative Data on Cytokine Modulation by Lysozyme

Cell Type/Model	Stimulant	Lysozyme Concentration	Cytokine	% Inhibition/Modulation	Reference
LPS-activated mouse macrophages	LPS	1-10 μ g/mL	TNF- α	10%-44% decrease	[12]
LPS-activated mouse macrophages	LPS	1-10 μ g/mL	IL-6	10%-44% decrease	[12]
LPS-activated mouse macrophages	LPS	1-10 μ g/mL	IL-10	21%-39% increase	[12]

Anti-Cancer Activity

Emerging research suggests that **Lysozyme C** may possess anti-cancer properties. It has been shown to inhibit the proliferation of certain tumor cells and can enhance the efficacy of

some chemotherapeutic agents.[1] The proposed mechanisms for its anti-tumor activity involve the modulation of the host's immune response against the tumor.[1]

Lysozyme C in Drug Delivery Systems

The cationic nature and biological activity of **Lysozyme C** make it a valuable component in the design of drug delivery systems.[14] It can be formulated into nanoparticles to act as a carrier for other drugs or to enhance its own therapeutic effects.

Table 3: Characteristics of Lysozyme-Based Nanoparticles for Drug Delivery

Nanoparticle System	Polymer/Material	Particle Size (nm)	Encapsulation Efficiency (%)	Drug Release Profile	Reference
Lysozyme-PLGA	PLGA 50:50	~200-500	~70-80%	Sustained release over 40-70 days	[15]
Lysozyme-Chitosan	Chitosan	~243	~52% (at 0.4 mg/mL lysozyme)	Sustained release	[16]
Lysozyme-Dextran-Chitosan	Dextran-Chitosan	~188	~85%	Sustained release	[17]

The release of the encapsulated drug from these nanoparticles can be tuned by altering the polymer composition and preparation method, allowing for controlled and sustained delivery to the target site.[15][18]

Lysozyme C as a Diagnostic Biomarker

Elevated levels of **Lysozyme C** in bodily fluids can be indicative of certain pathological conditions, particularly those involving inflammation and high cell turnover. It is being investigated as a potential biomarker for various diseases.

Table 4: **Lysozyme C** as a Potential Biomarker

Disease	Fluid/Tissue	Observation	Potential Application	Reference
Inflammatory Bowel Disease	Feces	Elevated levels	Monitoring disease activity and relapse	[1]
Certain Leukemias	Serum	Elevated levels	Diagnostic tool	[19]
Urinary Tract Infections	Urine	Elevated levels	Marker for therapy response	[1]
Atherosclerosis	Plasma	Elevated levels	Biomarker of disease severity	[1]

Experimental Protocols

Protocol 1: Determination of Lysozyme Activity (Turbidimetric Assay)

This protocol describes the determination of lysozyme activity by measuring the rate of lysis of a *Micrococcus lysodeikticus* cell suspension in a 96-well microplate format.[19][20][21][22]

Materials:

- **Lysozyme C** standard (e.g., Hen Egg-White Lysozyme)
- Lyophilized *Micrococcus lysodeikticus* cells
- Potassium phosphate buffer (66 mM, pH 6.24)
- 96-well flat-bottom microplate
- Microplate reader capable of measuring absorbance at 450 nm

Procedure:

- Preparation of Substrate Suspension:
 - Suspend lyophilized *M. lysodeikticus* cells in potassium phosphate buffer to achieve an initial absorbance of 0.6-0.7 at 450 nm.
- Preparation of Lysozyme Standards and Samples:
 - Prepare a series of **Lysozyme C** standards of known concentrations (e.g., 10 to 200 units/mL) in cold potassium phosphate buffer.
 - Prepare test samples at appropriate dilutions in the same buffer.
- Assay Setup:
 - In a 96-well microplate, add 25 μ L of each lysozyme standard or sample to triplicate wells.
 - For the blank, add 25 μ L of potassium phosphate buffer.
- Initiation of Reaction:
 - Rapidly add 175 μ L of the *M. lysodeikticus* suspension to each well using a multichannel pipette.
- Measurement:
 - Immediately place the plate in a microplate reader pre-set to 25°C.
 - Measure the decrease in absorbance at 450 nm every 30 seconds for 5 minutes.
- Calculation of Activity:
 - Determine the maximum linear rate of decrease in absorbance per minute ($\Delta A_{450}/\text{min}$) for each standard and sample.
 - Create a standard curve by plotting the $\Delta A_{450}/\text{min}$ against the known concentrations of the lysozyme standards.

- Determine the lysozyme activity in the test samples by interpolating their $\Delta A_{450}/\text{min}$ values from the standard curve.

Protocol 2: Formulation of Lysozyme-Loaded Chitosan Nanoparticles

This protocol describes the preparation of **Lysozyme C**-loaded chitosan nanoparticles using the ionic gelation technique.[\[14\]](#)[\[16\]](#)[\[17\]](#)[\[23\]](#)[\[24\]](#)

Materials:

- **Lysozyme C**
- Low molecular weight chitosan
- Acetic acid (1% v/v)
- Sodium tripolyphosphate (TPP)
- Deionized water
- Magnetic stirrer
- Centrifuge

Procedure:

- Preparation of Chitosan Solution:
 - Dissolve chitosan in 1% acetic acid to a final concentration of 0.1% (w/v). Stir until fully dissolved. Adjust the pH to 6.0 with NaOH.
- Preparation of Lysozyme Solution:
 - Dissolve **Lysozyme C** in deionized water to the desired concentration (e.g., 0.05-0.4 mg/mL).
- Preparation of TPP Solution:

- Dissolve TPP in deionized water to a concentration of 0.15 mg/mL.
- Nanoparticle Formation:
 - Add the lysozyme solution to the chitosan solution and stir for 30 minutes.
 - Add the TPP solution dropwise to the chitosan-lysozyme mixture under constant magnetic stirring at room temperature.
 - Continue stirring for another 30 minutes to allow for the formation of nanoparticles.
- Purification of Nanoparticles:
 - Centrifuge the nanoparticle suspension at 14,000 rpm for 30 minutes.
 - Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
 - Repeat the centrifugation and resuspension steps twice to remove untrapped lysozyme and other reagents.
- Characterization:
 - Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
 - Calculate the encapsulation efficiency by quantifying the amount of untrapped lysozyme in the supernatant using a suitable protein assay (e.g., Bradford or BCA assay).

Protocol 3: Western Blot Analysis of NF- κ B Pathway Activation

This protocol outlines the steps for analyzing the activation of the NF- κ B pathway in response to lysozyme-digested peptidoglycan by measuring the levels of total and phosphorylated I κ B α .

Materials:

- Cell line (e.g., macrophages)

- **Lysozyme C**
- Bacterial peptidoglycan
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-I κ B α , anti-phospho-I κ B α , and a loading control like anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

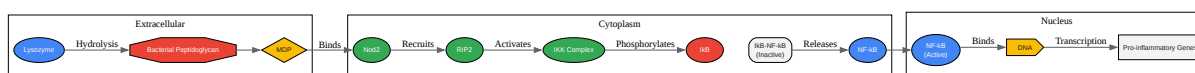
- **Cell Treatment:**
 - Seed cells and grow to 70-80% confluency.
 - Treat cells with lysozyme-digested peptidoglycan for various time points (e.g., 0, 15, 30, 60 minutes). Include an untreated control.
- **Cell Lysis and Protein Quantification:**
 - Wash cells with ice-cold PBS and lyse with lysis buffer.
 - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
 - Determine the protein concentration of each lysate.

- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Wash the membrane with TBST and apply the ECL substrate.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities and normalize the levels of IκBα and phospho-IκBα to the loading control.

Signaling Pathways and Experimental Workflows

Lysozyme's Dual Role in NF-κB Signaling

Lysozyme-mediated degradation of bacterial peptidoglycan releases muramyl dipeptide (MDP) and other fragments. These fragments can be sensed by the intracellular pattern recognition receptor Nod2, which triggers a signaling cascade leading to the activation of the transcription factor NF-κB. This, in turn, promotes the expression of pro-inflammatory genes.

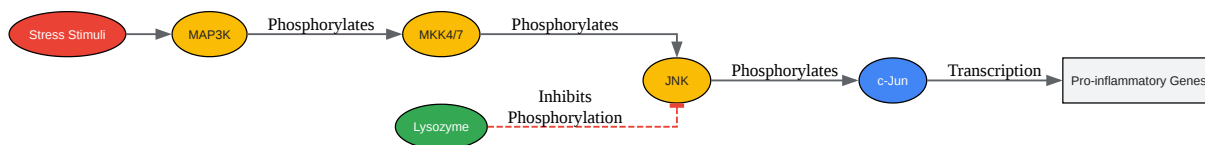


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Caption: Lysozyme-induced NF-κB activation pathway.

Inhibition of the JNK Signaling Pathway by Lysozyme

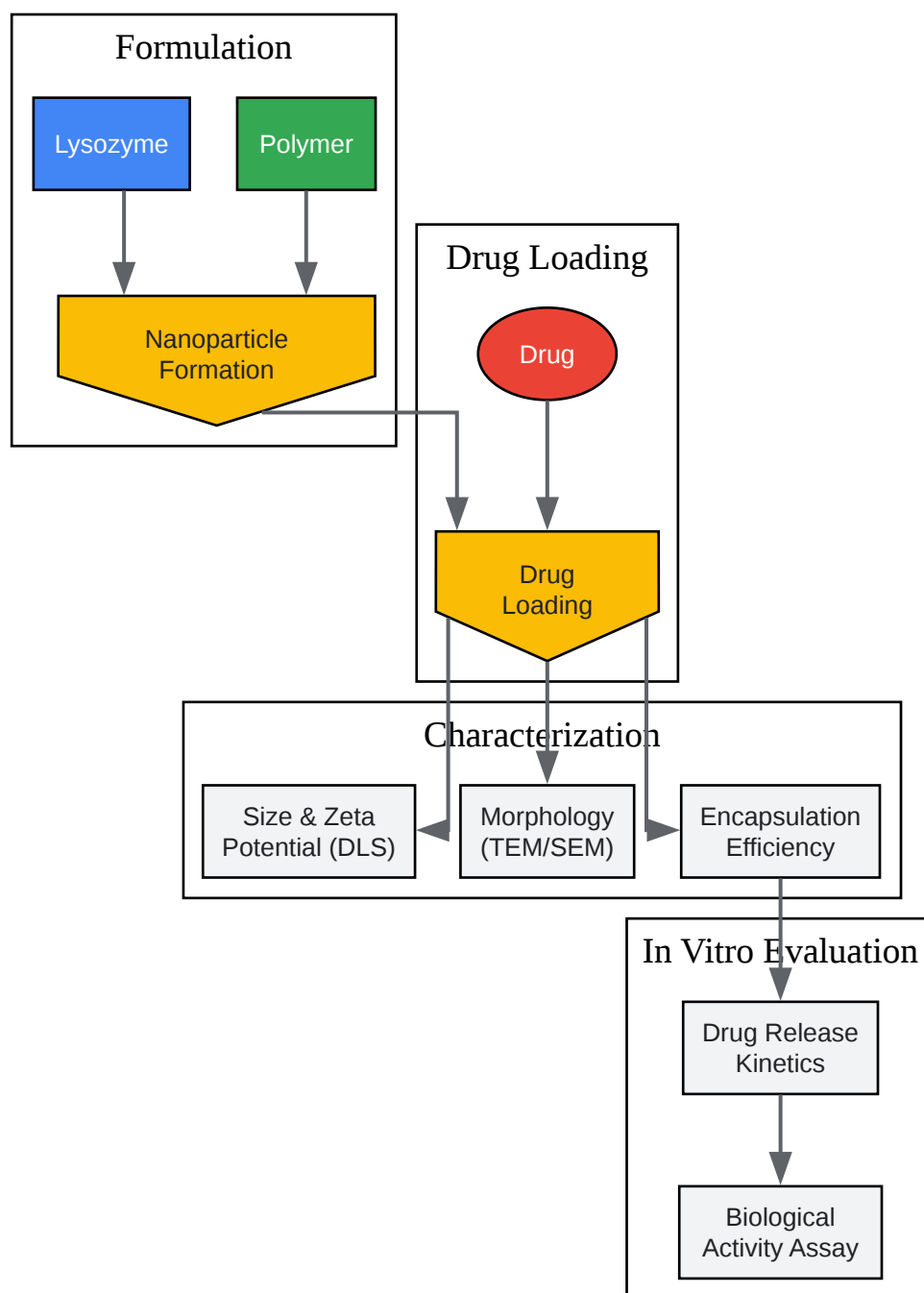
Lysozyme has been shown to exert anti-inflammatory effects by inhibiting the JNK signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation. Inhibition of JNK phosphorylation by **lysozyme** can lead to a reduction in the expression of pro-inflammatory cytokines like TNF-α.[4]

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Caption: Inhibition of the JNK signaling pathway by Lysozyme.

Experimental Workflow for Lysozyme Nanoparticle Drug Delivery

The following diagram illustrates a typical workflow for the development and characterization of lysozyme-based nanoparticles for drug delivery.



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Caption: Experimental workflow for lysozyme nanoparticle drug delivery.

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References

- 1. Recent Insights Into the Prognostic and Therapeutic Applications of Lysozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study on Antibacterial Activity and Structure of Chemically Modified Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [Experimental study of the antimicrobial effect of lysozyme in combination with antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The In Vitro Antimicrobial and Antibiofilm Activities of Lysozyme against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCI - Nod2 sensing of lysozyme-digested peptidoglycan promotes macrophage recruitment and clearance of *S. pneumoniae* colonization in mice [jci.org]
- 14. plantarchives.org [plantarchives.org]
- 15. kinampark.com [kinampark.com]
- 16. Enhancing the Thermo-Stability and Anti-Bacterium Activity of Lysozyme by Immobilization on Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. cohesionbio.com [cohesionbio.com]
- 20. benchchem.com [benchchem.com]
- 21. ruby.fgcu.edu [ruby.fgcu.edu]
- 22. goldbio.com [goldbio.com]

- 23. Activity of chitosan–lysozyme nanoparticles on the growth, membrane integrity, and β -1,3-glucanase production by *Aspergillus parasiticus* - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Integration of lysozyme into chitosan nanoparticles for improving antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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